molecular formula C12H13N3O B8785715 4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile

4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile

Cat. No.: B8785715
M. Wt: 215.25 g/mol
InChI Key: NNVNYKNBSLCWCD-UHFFFAOYSA-N
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Description

4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H13N3O. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperazine ring and a benzenecarbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile typically involves the reaction of piperazine derivatives with benzenecarbonitrile under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Oxopiperazinyl)methyl]benzenesulfonamide
  • 4-[(2-Oxopiperazinyl)methyl]benzamide
  • 4-[(2-Oxopiperazinyl)methyl]benzoic acid

Uniqueness

4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile is unique due to its specific combination of a piperazine ring and a benzenecarbonitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-[(2-oxopiperazin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C12H13N3O/c13-7-10-1-3-11(4-2-10)9-15-6-5-14-8-12(15)16/h1-4,14H,5-6,8-9H2

InChI Key

NNVNYKNBSLCWCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)C#N

Origin of Product

United States

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